molecular formula C20H23FN4O6 B14082188 Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B14082188
M. Wt: 434.4 g/mol
InChI Key: OHSOPLYGFVUNJN-NSHDSACASA-N
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Description

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound known for its complex structure and significant applications in various scientific fields. This compound is part of the oxazinoquinoline family and is characterized by its unique combination of functional groups, including a fluoro, methyl, piperazinyl, nitro, and oxo groups .

Preparation Methods

The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, typically starting with the preparation of the core oxazinoquinoline structure. This is followed by the introduction of various substituents through a series of chemical reactions. Common synthetic routes include:

Chemical Reactions Analysis

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is unique due to its specific combination of functional groups and its potent biological activity. Similar compounds include:

This compound’s unique structure and potent biological activity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H23FN4O6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate

InChI

InChI=1S/C20H23FN4O6/c1-4-30-20(27)12-9-24-11(2)10-31-19-14(21)17(23-7-5-22(3)6-8-23)15(25(28)29)13(16(19)24)18(12)26/h9,11H,4-8,10H2,1-3H3/t11-/m0/s1

InChI Key

OHSOPLYGFVUNJN-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C

Origin of Product

United States

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